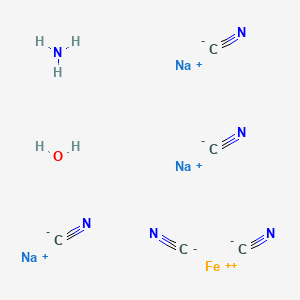![molecular formula C38H81NO4S B1169504 tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid CAS No. 116912-36-8](/img/structure/B1169504.png)
tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid involves multiple steps:
Diazotization: The process begins with the diazotization of 1,5-disulfonaphthalen-2-amine in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-3-nitrobenzenesulfonic acid under alkaline conditions to form the azo compound.
Substitution Reaction: The azo compound undergoes a substitution reaction with 4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a dye in analytical chemistry for the detection and quantification of various analytes. Its intense color change upon binding to specific substances makes it a valuable indicator.
Biology
In biological research, the compound is used as a staining agent for visualizing cellular components under a microscope. Its ability to bind selectively to certain biomolecules aids in the study of cellular structures and functions.
Medicine
The compound has potential applications in medical diagnostics, particularly in the development of colorimetric assays for detecting diseases. Its stability and specificity make it suitable for use in diagnostic kits.
Industry
In the textile industry, the compound is used as a dye for coloring fabrics. Its high stability and resistance to fading make it a preferred choice for producing vibrant and long-lasting colors.
Mecanismo De Acción
The compound exerts its effects through its ability to form strong bonds with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their optical properties and making them visible under a microscope. In chemical applications, its azo bond undergoes reversible changes in response to environmental conditions, allowing it to act as an indicator.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
- Tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-(2-ethenylsulfonylethylcarbamoyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid
Uniqueness
The presence of the 6-fluoro-1,3,5-triazin-2-yl group in tetrasodium;3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-5-[[4-[3-(2-ethenylsulfonylethylcarbamoyl)anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid imparts unique properties, such as enhanced stability and reactivity, compared to similar compounds. This makes it particularly valuable in applications requiring high-performance dyes.
Propiedades
Número CAS |
116912-36-8 |
|---|---|
Fórmula molecular |
C38H81NO4S |
Peso molecular |
0 |
Sinónimos |
1,5-Naphthalenedisulfonic acid, 2-8-4-3-2-(ethenylsulfonyl)ethylaminocarbonylphenylamino-6-fluoro-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-disulfo-2-naphthalenylazo-, tetrasodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1169443.png)


![4-Chloro-6-[1-(3-methoxyanilino)ethylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B1169455.png)

